molecular formula C6H5N3O2 B118385 1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione CAS No. 65996-50-1

1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione

Cat. No.: B118385
CAS No.: 65996-50-1
M. Wt: 151.12 g/mol
InChI Key: BSRITDQWGPSXPQ-UHFFFAOYSA-N
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Description

1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione is a heterocyclic compound that features a fused pyrrole and pyrimidine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for various pharmacologically active molecules.

Scientific Research Applications

1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione has numerous scientific research applications, including:

Preparation Methods

Synthetic Routes and Reaction Conditions

1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione can be synthesized through several methods. One common approach involves the palladium-catalyzed cross-coupling of 4-iodo-6-methoxy-5-nitropyrimidine with trimethyl(tributylstannylethynyl)silane, followed by the construction of an annellated pyrrolo ring . Another method includes the reaction of 5-formyl-4-methylaminopyrimidines with arylacetonitriles, followed by hydrolysis of the 7-imino group .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ palladium-catalyzed reactions due to their efficiency and selectivity.

Chemical Reactions Analysis

Types of Reactions

1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with oxone yields the corresponding pyrrolo[3,2-d]pyrimidine-2,4-dione derivative .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione is unique due to its specific ring fusion and substitution pattern, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential as a versatile building block make it valuable in medicinal chemistry and drug development.

Properties

IUPAC Name

1,5-dihydropyrrolo[3,2-d]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3O2/c10-5-4-3(1-2-7-4)8-6(11)9-5/h1-2,7H,(H2,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSRITDQWGPSXPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1NC(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30343770
Record name 1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30343770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65996-50-1
Record name 1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30343770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A suspension of 6-[(e)-2-(dimethylamino)vinyl]-5-nitropyrimidine-2,4(1H,3H)-dione (1.43 g, 6.36 mmol) in acetic acid (23 mL) was heated to 80° then zinc dust (2 g, 30.77 mmol) was added slowly over 1 h. The resulting suspension was heated for a further 1 h then allowed to cool to room temperature. The solid was collected by filtration then washed with acetic acid. The solid was transferred to a beaker and washed with water (25 mL), collected then dissolved in sodium hydroxide (5%, 10 mL). This solution was warmed to 70° and stirred for 30 min Acetic acid was added until pH 5-6 then the precipitate collected and washed with cold water then ethanol. The resultant solid was dried in vacuo to furnish 1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione (0.62 g, 65%).
Quantity
1.43 g
Type
reactant
Reaction Step One
Quantity
23 mL
Type
solvent
Reaction Step One
Name
Quantity
2 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How do 1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione derivatives interact with biological targets, and what are the downstream effects?

A: Research indicates that certain this compound derivatives exhibit inhibitory activity against dipeptidyl peptidase IV (DPP-IV) [, ]. DPP-IV is an enzyme involved in glucose metabolism, and its inhibition can lead to increased levels of incretin hormones like GLP-1. This, in turn, can stimulate insulin secretion and improve glycemic control, making these compounds potentially useful for treating type 2 diabetes [].

Q2: What is the relationship between the structure of this compound derivatives and their biological activity?

A: Structure-activity relationship (SAR) studies have shown that modifications to the core structure of this compound significantly influence its activity and selectivity towards different targets. For instance, introducing specific substituents at the 8-position of the 9-deazaxanthine scaffold can enhance binding affinity to adenosine receptors []. Similarly, studies on (E)-8-(3-chlorostyryl)caffeine analogs revealed that modifications leading to 9-deazaxanthine derivatives resulted in compounds with dual A2A antagonist and MAO-B inhibitor activity []. These findings highlight the importance of systematic structural modifications in optimizing the desired biological activity and selectivity of this compound derivatives for specific therapeutic applications.

Q3: What are the advantages of developing a specific salt form of 6-[(3R)-3-aminopiperidin-1-yl]-5-(2-chloro-5-fluorobenzyl)-1,3-dimethyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione?

A: Research has focused on developing the monochlorhydrate hemihydrate salt form of 6-[(3R)-3-aminopiperidin-1-yl]-5-(2-chloro-5-fluorobenzyl)-1,3-dimethyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione []. This specific salt form demonstrates superior handling properties and improved storage stability compared to other forms []. This is crucial for pharmaceutical development, as it ensures consistent dosing and facilitates the manufacturing and distribution processes. By enhancing stability, this specific salt form increases the feasibility of utilizing this compound as an active ingredient in pharmaceutical formulations.

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